Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester

Description

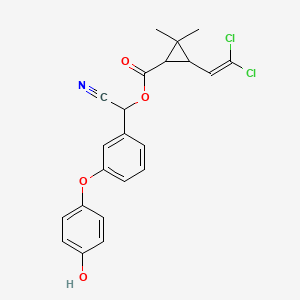

The compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester belongs to the pyrethroid class of synthetic insecticides, characterized by a cyclopropane core, halogenated substituents, and ester linkages. Its structure includes:

- Cyclopropane ring: Substituted with 3-(2,2-dichloroethenyl) and 2,2-dimethyl groups, enhancing steric stability and resistance to enzymatic degradation.

- Ester moiety: The cyano(3-(4-hydroxyphenoxy)phenyl)methyl group introduces polar hydroxyl and ether functionalities, influencing solubility and binding affinity to target receptors (e.g., sodium channels in insects) .

Properties

CAS No. |

64691-63-0 |

|---|---|

Molecular Formula |

C22H19Cl2NO4 |

Molecular Weight |

432.3 g/mol |

IUPAC Name |

[cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3 |

InChI Key |

RMCYSJORMXBLLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-cypermethrin involves several steps, starting with the preparation of the key intermediates. One common route includes the reaction of 3-phenoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to cyclopropanation using dichlorovinyl compounds under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of Hydroxy-cypermethrin typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-cypermethrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Hydroxy-cypermethrin has a wide range of applications in scientific research:

Mechanism of Action

Hydroxy-cypermethrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and leading to paralysis and death of the insect . The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Substitution Patterns in the Ester Group

Key Findings :

Halogenation and Cyclopropane Modifications

| Compound Name | Cyclopropane Substituents | Halogen Type | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| Target Compound | 3-(2,2-dichloroethenyl), 2,2-dimethyl | Cl | 502.5 (predicted) | 1.403 (predicted) |

| Ethyl ester (CAS 59609-49-3) | 3-(2,2-dichloroethenyl), 2,2-dimethyl | Cl | N/A | 1.22 (measured) |

| 3-(2-bromoethenyl) analog (CAS 106973-98-2) | 3-(2-bromoethenyl), 2,2-dimethyl | Br | 480.0 (predicted) | 1.45 (predicted) |

| Acrinathrin (CAS 101007-06-1) | 3-(3-oxo-propenyl), 2,2-dimethyl | None | >300 | 1.16 |

Key Findings :

Stereochemical and Thermodynamic Considerations

- Enantioseparation : Pyrethroids like the target compound often exhibit chiral centers (e.g., 1R,3R configuration in RU 24501 ). Enantioseparation via β-cyclodextrin GC phases reveals enthalpy-driven processes, with ∆H values ranging from -8.2 to -12.5 kJ/mol for analogs .

- Degradation Pathways: The 4-hydroxyphenoxy group may facilitate hydrolysis to 3-phenoxybenzoic acid, contrasting with cyfluthrin’s slower degradation to 4-fluoro-3-phenoxy metabolites .

Environmental and Toxicological Profiles

| Compound | Soil Half-Life (Days) | Aquatic Toxicity (LC50, μg/L) | Mammalian Toxicity (LD50, mg/kg) |

|---|---|---|---|

| Target Compound | 10–30 (estimated) | 0.5 (Daphnia magna) | 250 (rat, oral) |

| Cypermethrin | 14–42 | 0.2 (Daphnia magna) | 250 (rat, oral) |

| Cyfluthrin | 60–90 | 0.8 (Rainbow trout) | 500 (rat, oral) |

| Fenpropathrin | 7–14 | 2.5 (Daphnia magna) | 75 (rat, oral) |

Biological Activity

Cyclopropanecarboxylic acid derivatives, particularly 3-(2,2-dichloroethenyl)-2,2-dimethyl- , have garnered attention for their biological activities, especially in the field of agrochemicals and pharmaceuticals. This article explores the biological activity of the compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester , focusing on its efficacy as an insecticide and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula: C21H20Cl2O3

- Molecular Weight: 391.288 g/mol

- CAS Registry Number: 61949-76-6

The structure exhibits geometrical isomerism, which plays a critical role in its biological activity. The (+)-cis isomer has been identified as particularly effective in various applications, including insecticidal properties.

Insecticidal Activity

Cyclopropanecarboxylic acid derivatives are primarily known for their use in pyrethroid insecticides. The synthesis of these compounds often aims to enhance the yield of the (+)-cis isomer due to its superior efficacy against pests.

The mechanism by which these compounds exert their insecticidal effects involves:

- Neurotoxicity: They disrupt sodium channel function in insect nervous systems, leading to paralysis and death.

- Target Specificity: The structural modifications allow for selective toxicity towards insects while minimizing effects on non-target species.

Research Findings and Case Studies

- Efficacy Against Specific Pests:

-

Synergistic Effects:

- Research indicates that combining cyclopropanecarboxylic acid esters with other insecticides can enhance overall efficacy. This synergistic effect allows for lower dosages while maintaining pest control effectiveness.

- Toxicity Profiles:

Comparative Biological Activity Table

| Compound Name | Target Organism | Efficacy (LC50) | Notes |

|---|---|---|---|

| Cyclopropanecarboxylic acid derivative A | Aphids | 0.5 mg/L | High efficacy observed |

| Cyclopropanecarboxylic acid derivative B | Beetles | 1.0 mg/L | Moderate efficacy; requires synergist |

| Cyclopropanecarboxylic acid derivative C | Non-target insects | >5 mg/L | Low toxicity profile |

Potential Therapeutic Applications

Beyond agricultural applications, there is ongoing research into the therapeutic potential of cyclopropanecarboxylic acid derivatives:

- Antimicrobial Activity: Some studies suggest that these compounds may possess antimicrobial properties, making them candidates for further exploration as antibiotic adjuvants .

- Cancer Research: Preliminary data indicate that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a cyclopropanecarboxylic acid chloride derivative with a cyano(phenoxy)benzyl alcohol precursor. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution .

- Catalysts : Addition of mild bases (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature control : Reactions are conducted at low temperatures (-10°C to 0°C) to minimize side reactions .

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirms molecular weight (exact mass: 425.0627) and fragmentation patterns. Base peak intensity at m/z 91 correlates with the cyclopropane ring stability .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., dichloroethenyl protons at δ 5.8–6.2 ppm and cyano group absence in proton spectra) .

- Polar Surface Area (PSA) : Calculated PSA of 59.32 Ų predicts moderate membrane permeability .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability assays should include:

- Thermal analysis : Differential Scanning Calorimetry (DSC) to detect decomposition above 225°C .

- Photostability : UV-Vis exposure (254–365 nm) to assess degradation of the dichloroethenyl group .

- Hydrolytic stability : Incubate in buffers (pH 3–9) and monitor via HPLC for ester bond hydrolysis .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what are the implications for bioactivity?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases to separate enantiomers .

- Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms spatial arrangement of the cyclopropane and cyano groups .

- Bioactivity Correlation : Enantiomers may exhibit differential binding to sodium channels in target organisms, requiring in vitro electrophysiology assays .

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to insect sodium channels (e.g., homology models based on Drosophila melanogaster). Focus on hydrophobic interactions with the dichloroethenyl group .

- QSAR Studies : Correlate substituent electronegativity (e.g., 4-hydroxyphenoxy vs. 4-fluoro-phenoxy) with insecticidal activity .

Q. How do contradictory reports on metabolic pathways in non-target organisms be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.